4-{[(3,4-Dimethylphenyl)(methylsulfonyl)amino]methyl}benzoic acid
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Overview
Description
4-{[(3,4-Dimethylphenyl)(methylsulfonyl)amino]methyl}benzoic acid is a useful research compound. Its molecular formula is C17H19NO4S and its molecular weight is 333.4. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- A study by Yin (2002) presents a convenient preparation method for 4-(methylsulfonyl)benzoic acid, a derivative related to the compound . This method emphasizes cost reduction and environmental protection, making it suitable for large-scale production (Yin, 2002).
- Research by Rublova et al. (2017) focuses on the synthesis and structural characterization of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride, which shares a similar chemical structure with the compound of interest. This study includes detailed crystal and molecular-electronic structure analysis (Rublova et al., 2017).
Potential Therapeutic Applications
- Baumgarth et al. (1997) explored the use of similar compounds in the development of Na+/H+ antiporter inhibitors, which have potential therapeutic applications in treating acute myocardial infarction (Baumgarth et al., 1997).
- Naganawa et al. (2006) discovered that derivatives of 4-({2-[Isobutyl(phenylsulfonyl)amino]-5-(trifluoromethyl)phenoxy}methyl)benzoic acid act as functional PGE2 antagonists selective for the EP1 receptor subtype, suggesting potential applications in medical treatments (Naganawa et al., 2006).
Spectroscopic and Structural Applications
- Cunha et al. (2014) investigated mefenamic acid (2-[(2,3-(dimethylphenyl)amino]benzoic acid) polymorphs using vibrational (IR and Raman) and solid-state NMR spectroscopies. This study provides insight into the structural and morphological characterization of compounds with similar chemical structures (Cunha et al., 2014).
Pharmaceutical and Chemical Synthesis
- Dineshkumar and Thirunarayanan (2019) synthesized 4-(substituted phenylsulfonamido)benzoic acids, demonstrating potential antimicrobial activities, which could be relevant for pharmaceutical applications (Dineshkumar & Thirunarayanan, 2019).
- Li et al. (2006) developed hyperbranched polybenzimidazoles using an AB2 monomer containing four amino groups and one carboxylic group, showcasing applications in polymer chemistry (Li et al., 2006).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that this compound belongs to the class of organic compounds known as sulfanilides . Sulfanilides are known to have various biological activities, including antibacterial properties, by inhibiting the synthesis of folic acid in bacteria .
Mode of Action
Based on its structural similarity to other sulfanilides, it may inhibit the enzyme involved in the synthesis of folic acid, a vital component for bacterial dna replication .
Biochemical Pathways
As a sulfanilide, it may interfere with the folic acid synthesis pathway in bacteria, leading to inhibition of bacterial growth .
Result of Action
As a sulfanilide, it may inhibit bacterial growth by interfering with folic acid synthesis, a vital component for bacterial dna replication .
Properties
IUPAC Name |
4-[(3,4-dimethyl-N-methylsulfonylanilino)methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-12-4-9-16(10-13(12)2)18(23(3,21)22)11-14-5-7-15(8-6-14)17(19)20/h4-10H,11H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBYMWEGSJQOEAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CC2=CC=C(C=C2)C(=O)O)S(=O)(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.